molecular formula C12H10ClNO B187093 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde CAS No. 323196-71-0

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde

Cat. No.: B187093
CAS No.: 323196-71-0
M. Wt: 219.66 g/mol
InChI Key: MEVWOQZZSJDOBU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde typically involves the chlorination of 5,8-dimethylquinoline-3-carboxaldehyde. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the quinoline ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biochemistry: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atom may also participate in interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde can be compared with other similar compounds, such as:

  • 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde
  • 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde
  • 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde

These compounds share a similar quinoline core structure but differ in the position and type of substituents on the ring. The unique combination of substituents in this compound gives it distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-5,8-dimethylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-7-3-4-8(2)11-10(7)5-9(6-15)12(13)14-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVWOQZZSJDOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354994
Record name 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323196-71-0
Record name 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 323196-71-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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